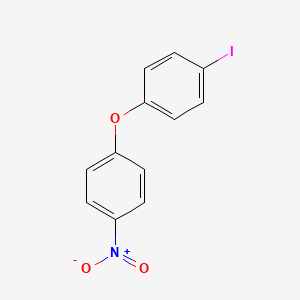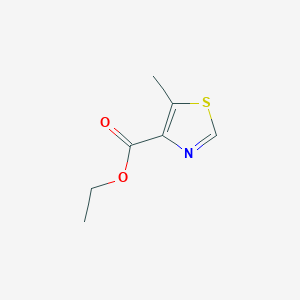
(2-Anilinophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcoholic odor. It is used in a wide range of applications, from being an industrial solvent to a precursor for other chemicals . Anilinophenyl compounds are a group of organic compounds that contain an aniline (phenylamine) and a phenyl group. These compounds are often used in the synthesis of various pharmaceuticals and dyes.
Synthesis Analysis
The synthesis of anilinophenyl compounds typically involves the reaction of aniline with a suitable phenyl compound. The exact method would depend on the specific compounds used. Methanol can be produced from a variety of sources, including natural gas, coal, and biomass .Physical And Chemical Properties Analysis
Methanol is a volatile, flammable liquid at room temperature. It has a boiling point of 64.7°C and a melting point of -97.6°C . The properties of anilinophenyl compounds would vary depending on the specific compound.科学的研究の応用
Methanol in Lipid Dynamics
Methanol is used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics, particularly on the mixing and transfer rates of isotopically distinct phosphocholine large unilamellar vesicles, has been demonstrated. Methanol influences the structure-function relationship associated with bilayer composition, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
Methanol as a Hydrogen Source and C1 Synthon
Methanol serves as a potential hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. Its utilization for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O as a catalyst highlights its versatility in organic synthesis, offering a clean and cost-competitive method (Sarki et al., 2021).
Methanol for Hydrogen Production
Methanol is a promising building block for obtaining more complex chemical compounds and serves as an important source for hydrogen production via various reforming processes. Its synthesis by converting CO2 and H2 offers environmental benefits by significantly reducing CO2 emissions. The advancements in methanol production and utilization, especially for hydrogen generation via membrane reactor technology, are critical for sustainable energy solutions (Dalena et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-anilinophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-9,14-15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYQVUSFLDDMAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506766 |
Source


|
| Record name | (2-Anilinophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilinophenyl)methanol | |
CAS RN |
53044-24-9 |
Source


|
| Record name | (2-Anilinophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(phenylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














